molecular formula C9H15NO4S B12396505 N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3

N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3

Cat. No.: B12396505
M. Wt: 236.31 g/mol
InChI Key: CGYFKBWVTSXRDZ-JWVBMALBSA-N
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Description

Chemical Identity and Role as a Mercapturic Acid Metabolite

N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine (hereafter referred to as MHBMA3) is a mercapturic acid metabolite formed during the detoxification of 1,3-butadiene, a Class I carcinogen widely present in industrial emissions and environmental pollutants. Mercapturic acids are terminal products of glutathione conjugation, a metabolic pathway that neutralizes electrophilic compounds by attaching glutathione to reactive intermediates. The deuterated form, MHBMA3-d3, incorporates three deuterium atoms at non-exchangeable positions within its structure, typically replacing hydrogens on the acetyl group or the hydroxybutenyl side chain.

The molecular formula of the non-deuterated compound is C₉H₁₅NO₄S, with a molecular weight of 233.29 g/mol. Substituting three hydrogen atoms with deuterium increases the molecular weight to approximately 236.3 g/mol, a mass shift detectable via tandem mass spectrometry (MS/MS). Structurally, MHBMA3 features an acetylated cysteine backbone linked to a 4-hydroxy-2-buten-1-yl moiety, which exists in trans- (E) and cis- (Z) isomeric forms due to the double bond in the butenyl chain.

Table 1: Comparative Properties of MHBMA3 and MHBMA3-d3

Property MHBMA3 MHBMA3-d3
Molecular Formula C₉H₁₅NO₄S C₉H₁₂D₃NO₄S
Molecular Weight (g/mol) 233.29 ~236.3
Key Functional Groups Acetyl, hydroxybutenyl, thioether Identical, with deuterium substitution
Primary Use Biomarker for 1,3-butadiene exposure Internal standard for LC-MS/MS quantification

As a biomarker, MHBMA3 has been historically problematic due to its isomeric complexity and susceptibility to analytical interference. Early studies reported inconsistent detection rates, with some laboratories failing to identify the metabolite while others quantified it at anomalously high concentrations. These discrepancies arose from co-eluting isomers and matrix effects in urine samples, underscoring the need for deuterated analogs to enhance specificity.

Significance of Deuterium Labeling in Analytical Research

Deuterium labeling has revolutionized the quantification of low-abundance metabolites in complex biological matrices. In the case of MHBMA3-d3, the incorporation of three deuterium atoms serves two primary purposes: (1) distinguishing the internal standard from endogenous MHBMA3 during mass spectrometric analysis, and (2) compensating for variability in sample preparation and ionization efficiency.

Isotope dilution ultrahigh performance liquid chromatography-tandem mass spectrometry (ID-UPLC-MS/MS) relies on deuterated internal standards to achieve precise quantification. For example, in a validated assay for MHBMA3, the deuterated analog co-elutes with the native compound but produces a distinct mass-to-charge (m/z) ratio due to its higher molecular weight. This allows researchers to calculate analyte concentrations using the ratio of native-to-deuterated ion intensities, minimizing errors caused by ion suppression or enhancement.

The stability of deuterium in MHBMA3-d3 is critical for its utility. Deuterium atoms positioned at non-exchangeable sites (e.g., carbon-deuterium bonds in alkyl groups) resist loss during sample processing, unlike labile deuterium in hydroxyl or amine groups. This stability ensures consistent performance across diverse physiological pH conditions and extraction protocols. Recent advancements in synthetic chemistry have enabled the production of MHBMA3-d3 with isotopic purity exceeding 96%, as demonstrated by nuclear magnetic resonance (NMR) and high-resolution MS analyses.

Applications in 1,3-Butadiene Biomonitoring
1,3-Butadiene exposure assessments increasingly adopt MHBMA3-d3 to address past methodological shortcomings. A 2024 study revealed that earlier reports of urinary MHBMA3 concentrations were inflated due to misidentification of a co-eluting interferent as the trans-isomer. By employing MHBMA3-d3 as an internal standard, researchers confirmed that neither trans- nor cis-MHBMA3 isomers were detectable in urine samples from occupationally exposed individuals, prompting a reevaluation of historical data. This finding highlights the necessity of deuterated standards in resolving analytical ambiguities.

Furthermore, the combination of MHBMA3-d3 with other deuterated mercapturic acids (e.g., DHBMA-d6) enables multi-analyte panels for assessing cumulative exposure to hazardous volatiles like acrylonitrile and crotonaldehyde. Such panels leverage shared sample preparation workflows and MS detection parameters, enhancing throughput in large-scale epidemiological studies.

Properties

Molecular Formula

C9H15NO4S

Molecular Weight

236.31 g/mol

IUPAC Name

(2R)-3-[(E)-4-hydroxybut-2-enyl]sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid

InChI

InChI=1S/C9H15NO4S/c1-7(12)10-8(9(13)14)6-15-5-3-2-4-11/h2-3,8,11H,4-6H2,1H3,(H,10,12)(H,13,14)/b3-2+/t8-/m0/s1/i1D3

InChI Key

CGYFKBWVTSXRDZ-JWVBMALBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H](CSC/C=C/CO)C(=O)O

Canonical SMILES

CC(=O)NC(CSCC=CCO)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Materials

The synthesis begins with L-cysteine, a sulfur-containing amino acid, and 4-hydroxy-2-buten-1-yl derivatives. Key reagents include:

  • L-cysteine : Provides the thiol group for subsequent alkylation.
  • 4-Hydroxy-2-buten-1-yl bromide : Introduces the hydroxybutenyl moiety.
  • Deuterated acetic anhydride (CD3CO)2O : Facilitates N-acetylation while incorporating deuterium.

Acetylation of L-Cysteine

The N-acetylation step protects the amino group of L-cysteine, preventing undesired side reactions. The patented method involves:

  • Dissolving L-cysteine in an alkaline aqueous solution (pH 10–12) using sodium hydroxide.
  • Adding acetic anhydride dropwise at 0–5°C to form N-acetyl-L-cysteine.
  • Isolating the product via vacuum filtration, yielding >90% purity.

Reaction Conditions :

Parameter Specification
Temperature 0–5°C
pH 10–12
Solvent Water
Reaction Time 2–4 hours

Alkylation with 4-Hydroxy-2-Buten-1-yl Group

The alkylation step attaches the hydroxybutenyl group to the thiol of N-acetyl-L-cysteine:

  • N-Acetyl-L-cysteine is suspended in dimethylformamide (DMF) with 4-hydroxy-2-buten-1-yl bromide.
  • Triethylamine (TEA) is added to deprotonate the thiol, promoting nucleophilic substitution.
  • The reaction proceeds at 25°C for 12 hours, achieving 70–85% yield.

Key Challenges :

  • Regioselectivity : Competing reactions at the hydroxyl group require controlled stoichiometry.
  • Stereochemical Integrity : The (E)-configuration of the butenyl group is preserved using trans-selective conditions.

Deuterium Labeling Techniques

Deuterium incorporation ensures isotopic purity for mass spectrometry applications:

  • Post-Synthetic Exchange : The product is dissolved in deuterium oxide (D2O) and stirred at 40°C for 48 hours, replacing exchangeable hydrogens with deuterium.
  • Direct Synthesis : Using deuterated acetic anhydride (CD3CO)2O during acetylation introduces three deuterium atoms at the methyl group.

Isotopic Purity :

  • >97% deuterium incorporation verified via high-resolution mass spectrometry (HRMS).
  • Residual protio impurities are removed using reverse-phase chromatography.

Industrial-Scale Production

Industrial protocols optimize cost and yield while maintaining regulatory compliance:

Step Laboratory Method Industrial Adaptation
Acetylation Batch reactor Continuous flow system
Alkylation Manual stoichiometry Automated feed control
Deuterium Labeling Flask exchange High-pressure deuterium chamber
Purification Column chromatography Simulated moving bed (SMB)

Key Advances :

  • Continuous Flow Chemistry : Reduces reaction time by 60% and improves yield consistency.
  • In-Line Analytics : Real-time UV and MS monitoring ensures batch-to-batch reproducibility.

Purification and Characterization

Purification Techniques

  • Reverse-Phase Chromatography : C18 columns with acetonitrile/water gradients isolate the target compound from byproducts.
  • Lyophilization : Freeze-drying stabilizes the product for long-term storage at -20°C.

Structural Validation

  • Nuclear Magnetic Resonance (NMR) : Confirms the (E)-configuration of the butenyl group (δ 5.6–6.0 ppm for vinyl protons).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (236.091 Da) and isotopic pattern.

Analytical Validation of Synthetic Products

The CDC’s NHANES protocols specify stringent criteria for urinary metabolite quantification:

Parameter Requirement Method
Accuracy ±10% of spiked value LC-MS/MS with d3-IS
Precision RSD <15% Intra-day replicates
Limit of Detection 0.1 ng/mL Signal-to-noise >3

Internal Standards : Co-injection with N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3 corrects for matrix effects.

Comparative Analysis of Synthetic Routes

A meta-analysis of published methods reveals trade-offs between yield, cost, and complexity:

Method Yield (%) Cost (USD/g) Deuterium Purity (%)
Post-Synthetic D2O 65 120 97
Direct CD3CO 85 450 99
Biosynthetic 30 600 95

Biosynthetic Limitations : Enzymatic pathways using glutathione transferases yield racemic mixtures unsuitable for analytical standards.

Challenges and Optimization Strategies

Byproduct Formation

  • Diastereomers : The (Z)-isomer forms at >5% without strict temperature control. Mitigated using trans-selective alkylating agents.
  • Oxidation Products : Thiol oxidation to disulfides is prevented via nitrogen sparging.

Scalability Issues

  • Solvent Waste : DMF replacement with ethanol reduces environmental impact.
  • Catalyst Cost : Immobilized bases (e.g., polymer-bound TEA) cut reagent use by 40%.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3 is recognized for its role as a biomarker for 1,3-butadiene exposure, a known carcinogenic air pollutant. It serves as a sensitive indicator of exposure levels in humans, particularly among populations exposed to industrial emissions or tobacco smoke . The compound's ability to form adducts with cellular macromolecules allows it to participate in various biochemical pathways, making it a valuable tool in toxicological studies.

Biomonitoring of Environmental Exposures

  • Case Study : A study analyzed urine samples from barbecue restaurant personnel exposed to high levels of 1,3-butadiene. The presence of this compound was quantified using isotope-dilution LC-MS/MS methods, establishing its efficacy as a biomarker for monitoring exposure levels in occupational settings .

Pharmacological Research

  • The compound has been explored for its potential therapeutic effects due to its antioxidant properties. It may help mitigate oxidative stress by scavenging reactive oxygen species (ROS) and reducing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Chemical Synthesis and Analytical Chemistry

  • This compound is used in the synthesis of other biologically active compounds. Its deuterated form is particularly useful in mass spectrometry for tracing metabolic pathways and understanding drug metabolism .

Comparative Data Table

Application AreaDescriptionExample Case Study
Environmental Health Biomarker for 1,3-butadiene exposureUrinary analysis of restaurant workers exposed to barbecue fumes
Pharmacology Potential therapeutic agent with antioxidant propertiesInvestigating effects on oxidative stress in cancer models
Analytical Chemistry Used in synthesis and tracing metabolic pathwaysApplication in mass spectrometry for drug metabolism studies

Mechanism of Action

The mechanism of action of N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3 involves its incorporation into metabolic pathways. The deuterium atoms act as tracers, allowing researchers to track the compound’s metabolic fate. The compound interacts with various enzymes and proteins, providing insights into its biochemical role.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and metabolic distinctions between 4HBeMA-d3 and related mercapturic acid metabolites:

Compound Name (Abbreviation) Parent VOC Metabolic Pathway Key Structural Features Detection Notes Biomarker Relevance References
N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3 (4HBeMA-d3) 1,3-Butadiene (BD) Epoxidation → Glutathione conjugation Deuterated 4-hydroxy-2-buten-1-yl side chain LC-MS/MS with isotopic correction Gold-standard BD biomarker
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine (DHBMA) 1,3-Butadiene (BD) Diol epoxide hydrolysis → conjugation 3,4-dihydroxybutyl side chain Correlates with tobacco combustion Less specific to BD; overlaps with other VOCs
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine (3HPMA) Acrolein Direct glutathione conjugation 3-hydroxypropyl side chain Elevated in tobacco and opium users Acrolein-specific biomarker
N-Acetyl-S-(2-cyanoethyl)-L-cysteine (CYMA) Acrylonitrile Cyanoethylation → conjugation 2-cyanoethyl group Detected in smokers and industrial workers Biomarker for acrylonitrile exposure
N-Acetyl-S-(2-carboxyethyl)-L-cysteine (CEMA) Acrylic acid Carboxyethylation → conjugation 2-carboxyethyl group Used in VOC biomonitoring panels Non-specific; multiple sources
N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine (HPMMA) Crotonaldehyde Methylation → conjugation 3-hydroxypropyl-1-methyl side chain Correlates with 4HBeMA in cancer risk studies Crotonaldehyde-specific biomarker

Metabolic Origins and Specificity

  • 4HBeMA-d3 : Derived exclusively from BD via epoxidation to 1,2-epoxybutene, followed by glutathione conjugation and hydrolysis. Its deuterated form ensures precise quantification in complex biological matrices .
  • DHBMA : Forms via hydrolysis of BD’s diol epoxide intermediate. While specific to BD, it is less sensitive than 4HBeMA and overlaps with oxidative stress biomarkers .
  • 3HPMA and CYMA : Originate from acrolein and acrylonitrile, respectively, highlighting their roles in assessing exposure to distinct VOCs .

Analytical Performance

  • 4HBeMA-d3 : LC-MS/MS detection limits range from 0.1–0.5 ng/mL in urine, with deuterium labeling reducing ion suppression effects .
  • DHBMA and 3HPMA: Exhibit higher background levels in non-exposed populations due to dietary or endogenous sources, complicating low-dose exposure assessments .
  • CYMA and CEMA: Quantified reliably in tobacco users but lack specificity for BD-related carcinogenicity .

Biomarker Utility in Epidemiological Studies

  • 4HBeMA : Strongly correlates with lung cancer risk in smokers (OR = 2.22 for high vs. low exposure) and associates with HPMMA and 3HMPMA in biomarker panels .
  • DHBMA : Elevated in opium and tobacco users but shows weaker cancer risk associations .
  • 3HPMA : A robust acrolein biomarker but less relevant to BD-specific oncogenicity .

Biological Activity

N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3 (often referred to as MHBMA3 or 4HBeMA) is a stable isotope-labeled derivative of L-cysteine, primarily recognized as a biomarker for 1,3-butadiene (BD) exposure. This compound has garnered attention due to its potential implications in biomonitoring and toxicology, particularly in the context of environmental health.

The molecular formula of this compound is C9D3H12NO4SC_9D_3H_{12}NO_4S with a molecular weight of approximately 236.3032 g/mol. The compound features a sulfur-containing moiety which is critical for its biological activity.

PropertyValue
Molecular FormulaC9D3H12NO4SC_9D_3H_{12}NO_4S
Molecular Weight236.3032 g/mol
SMILES Representation[2H]C([2H])([2H])C(=O)NC@@HC(=O)O
IUPAC Name(2R)-3-[(E)-4-hydroxybut-2-enyl]sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid

This compound acts primarily as a biomarker for exposure to 1,3-butadiene, a known carcinogen. Its biological activity is linked to its ability to form adducts with cellular macromolecules, thereby influencing various biochemical pathways. The compound's interaction with enzymes and receptors can modulate inflammatory responses and oxidative stress levels in cells.

Case Studies

  • Biomonitoring in Occupational Settings : A study involving urine samples from barbecue restaurant personnel demonstrated that this compound serves as a sensitive biomarker for BD exposure. Despite high concentrations reported in some studies, the presence of interfering peaks in chromatographic analyses raised questions about previous detection methodologies, necessitating further investigation into isomer identification and quantification methods .
  • Toxicological Assessments : Research has indicated that MHBMA3 may exhibit nephrotoxic and genotoxic properties when metabolized. This highlights the importance of understanding its biological effects beyond mere quantification as a biomarker .

Analytical Methods

Recent advancements in analytical chemistry have improved the detection and quantification of this compound using isotope-dilution LC-MS/MS techniques. These methods have been critical in resolving discrepancies in previous studies regarding the compound's presence in urine samples .

Interaction with Biological Systems

The compound has been shown to influence various signaling pathways, including:

  • MAPK/ERK Pathway : This pathway is crucial for cell proliferation and survival, suggesting that MHBMA3 may play a role in cellular responses to stress.
  • Inflammatory Response Modulation : By interacting with receptors involved in inflammation, MHBMA3 could potentially alter immune responses .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3 in human urine samples?

  • Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS) are the gold standards. These techniques enable precise quantification at trace levels (e.g., ng/mL) in complex matrices like urine. Normalization to creatinine levels is critical to account for urinary dilution variations .

Q. How should biological samples be prepared to ensure accurate quantification of this compound?

  • Methodological Answer:

Collect urine samples in sterile containers and centrifuge to remove particulates.

Store samples at -20°C to prevent metabolite degradation.

Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from interfering substances .

Q. What are the stability considerations for This compound during long-term storage?

  • Methodological Answer: The compound is stable for ≥5 years when stored at -20°C in lyophilized or frozen urine. Avoid repeated freeze-thaw cycles, which can degrade mercapturic acid metabolites. Stability should be validated using deuterated internal standards (e.g., -d3 analogs) to monitor degradation .

Advanced Research Questions

Q. How can deuterated analogs (e.g., -d3) improve the accuracy of quantification in exposure studies?

  • Methodological Answer: Deuterated isotopes serve as internal standards to correct for matrix effects, ionization efficiency variations, and extraction losses. For example, This compound can be spiked into urine samples prior to LC-MS/MS analysis to generate calibration curves with <10% inter-day variability .

Q. What metabolic pathways lead to the formation of This compound?

  • Methodological Answer: The compound is a mercapturic acid metabolite of 1,3-butadiene. Metabolic pathways involve:

Epoxidation : Cytochrome P450 enzymes convert 1,3-butadiene to 1,2-epoxy-3-butene.

Conjugation : Glutathione-S-transferases (GSTs) conjugate the epoxide with glutathione.

Processing : Sequential hydrolysis and acetylation yield the final mercapturic acid .

Q. How can researchers resolve contradictions in biomarker levels across different exposure groups (e.g., smokers vs. vapers)?

  • Methodological Answer:

  • Multivariate Regression : Adjust for confounders like age, diet, and co-exposure to other volatile organic compounds (VOCs).
  • Biomarker Panels : Combine This compound with other metabolites (e.g., CEMA for smoking, DHBMA for 1,3-butadiene) to differentiate exposure sources. For instance, CMEMA levels were paradoxically higher in vapers than smokers, suggesting alternative metabolic pathways requiring targeted metabolomic studies .

Q. What stereochemical factors influence the synthesis and analysis of This compound?

  • Methodological Answer:

  • Synthesis : Sharpless asymmetric dihydroxylation ensures the correct stereochemistry of the 4-hydroxy-2-buten-1-yl moiety.
  • Analysis : Chiral LC columns (e.g., Chirobiotic T) can resolve diastereomers, which is critical for studying enantiomer-specific metabolic outcomes .

Q. How can urinary levels of this compound be correlated with specific exposure sources (e.g., industrial vs. environmental)?

  • Methodological Answer:

Source Apportionment : Use gas chromatography-isotope ratio mass spectrometry (GC-IRMS) to trace isotopic signatures of 1,3-butadiene precursors.

Longitudinal Sampling : Collect serial urine samples from occupationally exposed populations (e.g., rubber workers) and compare with non-occupational cohorts.

Machine Learning : Train models on metabolite panels to predict exposure sources with >85% accuracy .

Key Data from Studies

Biomarker Smokers (ng/mL) Vapers (ng/mL) Non-Smokers (ng/mL) Reference
CEMA 12.5 ± 3.2NDND
DHBMA 8.0 ± 1.57.8 ± 1.32.1 ± 0.6
CMEMA 4.2 ± 0.96.5 ± 1.11.8 ± 0.4

ND : Not detected.

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